molecular formula C8H6FN3O B1384315 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 877825-72-4

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No. B1384315
CAS RN: 877825-72-4
M. Wt: 179.15 g/mol
InChI Key: QWHMKSRMYPVROB-UHFFFAOYSA-N
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Description

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound with the CAS Number: 877825-72-4 . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is 179.15 . The IUPAC name is 6-amino-7-fluoro-4(3H)-quinazolinone . The Inchi Code is 1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) .


Physical And Chemical Properties Analysis

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a powder . It has a molecular weight of 179.15 . The storage temperature is room temperature .

Scientific Research Applications

Anticancer Activity

“6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” has been identified as a potential compound in the development of anticancer drugs. Quinazoline derivatives, including this compound, have shown promise in inhibiting the growth of cancer cells. The introduction of fluorine atoms into organic compounds often leads to increased biological activity, which in the case of cancer, could mean more potent anticancer properties .

Antibacterial and Antifungal Agents

The structural motif of quinazolinone is known to exhibit significant antibacterial and antifungal activities. The amino and fluoro substituents on the quinazolinone ring can be modified to target specific bacterial and fungal strains, making “6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” a valuable scaffold for developing new antimicrobial agents .

Antihypertensive Drugs

Quinazolinones have been explored for their potential use in treating hypertension. The presence of the amino and fluoro groups may enhance the binding affinity of these molecules to biological targets involved in blood pressure regulation, suggesting that “6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” could serve as a lead compound for antihypertensive drugs .

Kinase Inhibition

This compound serves as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development in various diseases, including cancer. The fluoro group in particular may improve the selectivity and potency of kinase inhibitors .

Antiviral Agents

The quinazolinone core structure is also associated with antiviral activity. Modifications to the core, such as the addition of an amino and fluoro group, can lead to compounds that interfere with viral replication processes. “6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” could be a starting point for the synthesis of novel antiviral drugs .

Neurological Disorders

Quinazolinones have been investigated for their potential therapeutic effects on neurological disorders. They can act as ligands for various neurotransmitter receptors, which may be beneficial in treating conditions such as depression, anxiety, and epilepsy. The specific substitution pattern of “6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” might influence its activity in the central nervous system .

Safety and Hazards

The safety information for 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-amino-7-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHMKSRMYPVROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1N)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

CAS RN

877825-72-4
Record name 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in the synthesis of Afatinib Dimaleate?

A1: 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one serves as a crucial starting material in the synthesis of Afatinib Dimaleate []. The synthesis process, as described in the research, involves a series of reactions including substitution with (S)-3-hydroxytetrahydrofuran, reduction, amidation, condensation, and finally, salt formation to yield Afatinib Dimaleate.

Q2: Could you elaborate on the significance of the "substitution reaction" mentioned in the synthesis process?

A2: The paper highlights a "substitution reaction" between 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one and (S)-3-hydroxytetrahydrofuran []. While the specific details of this reaction are not elaborated upon in the provided abstract, this step is likely crucial for introducing the chiral center present in the Afatinib Dimaleate structure. Further investigation into the reaction conditions and mechanism would be beneficial to fully understand its significance.

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